5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide
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Overview
Description
5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that features a quinoline, thiazole, and pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the quinoline moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Thiazole formation: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Pyrrolidine ring synthesis: Pyrrolidine rings can be formed through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Fluorescent Probes: Quinoline derivatives are often used as fluorescent probes in biological imaging.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine or quinine, known for their antimalarial activity.
Thiazole derivatives: Like thiamine (vitamin B1), essential for metabolic processes.
Pyrrolidine derivatives: Such as nicotine, which acts on nicotinic acetylcholine receptors.
Uniqueness
The uniqueness of 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide lies in its combined structural features, which might confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-16-8-7-14(21-16)18(26)22-19-20-13(11-27-19)10-17(25)23-9-3-5-12-4-1-2-6-15(12)23/h1-2,4,6,11,14H,3,5,7-10H2,(H,21,24)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSGNWUQPZEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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